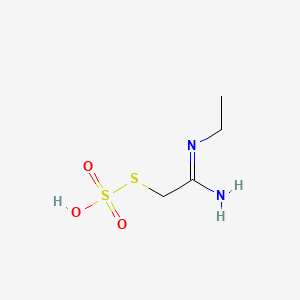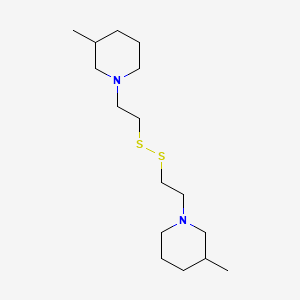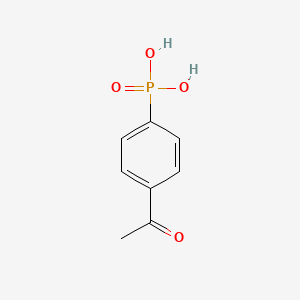
(4-Acetylphenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Acetylphenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with an acetyl group at the para position. This compound has the molecular formula C8H9O4P and a molecular weight of 200.13 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (4-Acetylphenyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with a suitable phosphorus reagent under controlled conditions. Another method includes the dealkylation of dialkyl phosphonates using concentrated hydrochloric acid in aqueous solution at reflux . Industrial production methods often utilize microwave-accelerated McKenna synthesis, which involves silyldealkylation with bromotrimethylsilane followed by desilylation upon contact with water or methanol .
Analyse Chemischer Reaktionen
(4-Acetylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Acetylphenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate or a pro-drug for targeted delivery.
Wirkmechanismus
The mechanism of action of (4-Acetylphenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to changes in the metabolic pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
(4-Acetylphenyl)phosphonic acid can be compared with other similar compounds, such as:
Phosphoric acid derivatives: These compounds have similar coordination properties but differ in their oxidation states and reactivity.
Phosphinic acid derivatives: These compounds have a different substitution pattern on the phosphorus atom, leading to variations in their chemical behavior.
Other arylphosphonic acids: Compounds like phenylphosphonic acid and benzylphosphonic acid share structural similarities but differ in their functional groups and applications.
Eigenschaften
CAS-Nummer |
4042-61-9 |
|---|---|
Molekularformel |
C8H9O4P |
Molekulargewicht |
200.13 g/mol |
IUPAC-Name |
(4-acetylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H9O4P/c1-6(9)7-2-4-8(5-3-7)13(10,11)12/h2-5H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
MPKCXSCJGCSUQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


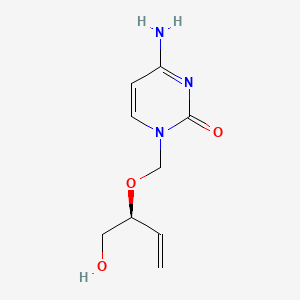
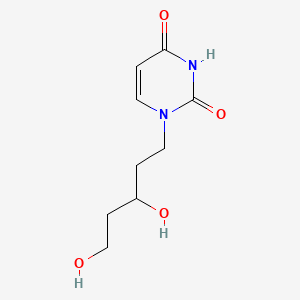
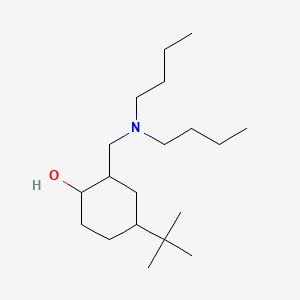

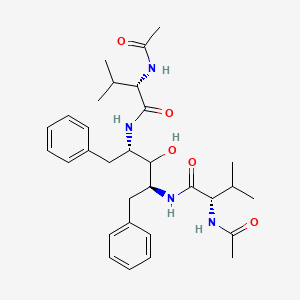

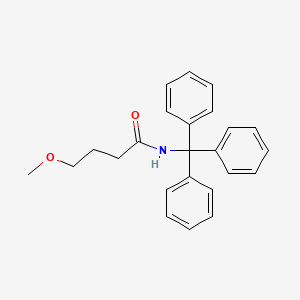
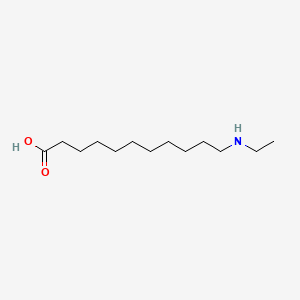
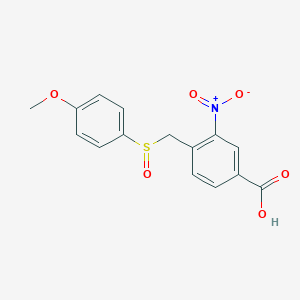
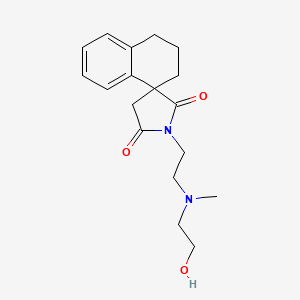
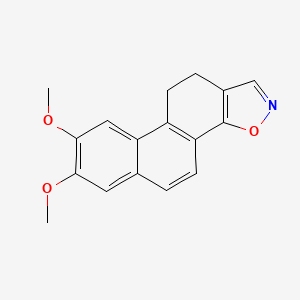
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
